![molecular formula C20H14O2 B135641 Acide benz[a]anthracène-7-acétique CAS No. 20316-12-5](/img/structure/B135641.png)

Acide benz[a]anthracène-7-acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

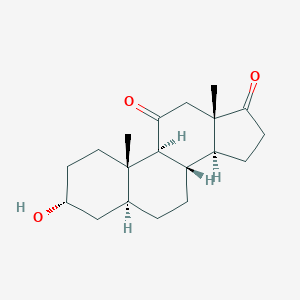

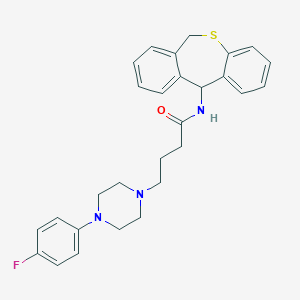

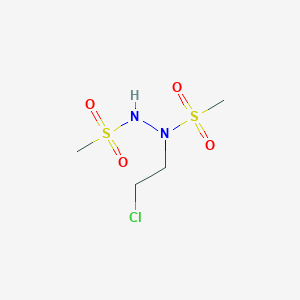

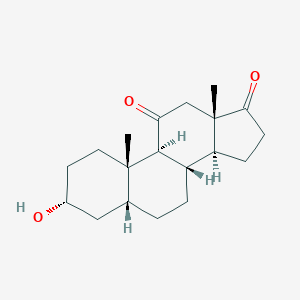

Benz[a]anthracene-7-acetic Acid is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H14O2. This compound is known for its complex structure, consisting of fused benzene rings, which contribute to its unique chemical properties. Benz[a]anthracene-7-acetic Acid is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its interesting photophysical and photochemical properties .

Applications De Recherche Scientifique

Benz[a]anthracene-7-acetic Acid is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a precursor for synthesizing various organic compounds and studying reaction mechanisms.

Medicine: Research includes studying its potential carcinogenic effects and its role in drug development.

Mécanisme D'action

Target of Action

Benz[a]anthracene-7-acetic Acid primarily targets neuronal cells , specifically mouse hippocampal neuronal cells (HT-22) . The compound interacts with biochemical markers associated with neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .

Mode of Action

The compound’s interaction with its targets results in significant changes in the activities of AChE, MAO, and ADA. Specifically, AChE and MAO activities reduce significantly after treatment with Benz[a]anthracene-7-acetic Acid . Both polycyclic aromatic hydrocarbons cause a significant increase in ada activity .

Biochemical Pathways

Benz[a]anthracene-7-acetic Acid affects several biochemical pathways. It induces oxidative stress, leading to neuronal damage. It also disrupts cholinergic, monoaminergic, and purinergic transmission . The compound affects oxidative stress biomarkers, including catalase (CAT), glutathione -S- transferase (GST) activities, and Glutathione (GSH) levels .

Result of Action

The compound’s action results in a reduction in cell viability, with higher concentrations leading to neuronal injury and cell death . It also leads to a significant decrease in CAT and GST activities and low GSH levels . These results suggest that Benz[a]anthracene-7-acetic Acid may induce neurodegeneration in neuronal cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benz[a]anthracene-7-acetic Acid. For instance, the compound is a persistent organic pollutant with carcinogenic and mutagenic features, and it is released into the environment due to the partial combustion of organic matter . Humans are exposed to the compound via ingestion, inhalation, and skin absorption

Analyse Biochimique

Biochemical Properties

Benz[a]anthracene-7-acetic Acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activities of acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) in mouse hippocampal neuronal cells .

Cellular Effects

Benz[a]anthracene-7-acetic Acid can influence cell function in several ways. It has been shown to induce oxidative stress-induced neuronal damage, disrupt cholinergic, monoaminergic and purinergic transmission, and increase nitric oxide levels .

Molecular Mechanism

At the molecular level, Benz[a]anthracene-7-acetic Acid exerts its effects through various mechanisms. It has been found to cause a significant decrease in catalase (CAT) and glutathione-S-transferase (GST) activities, and low glutathione (GSH) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benz[a]anthracene-7-acetic Acid have been observed to change over time. For example, after five days of exposure to this compound, a reduction in cell viability was observed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-acetic Acid typically involves the reduction of benz[a]anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid. The reaction mixture is heated to reflux, and the product is purified through chromatography .

Industrial Production Methods: While specific industrial production methods for Benz[a]anthracene-7-acetic Acid are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions, followed by purification processes to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Benz[a]anthracene-7-acetic Acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydriodic acid, red phosphorus.

Substitution: Nitric acid, halogens.

Major Products:

Oxidation: Quinones.

Reduction: Hydrocarbons.

Substitution: Nitro and halogenated derivatives.

Comparaison Avec Des Composés Similaires

Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Benz[a]anthracene: A parent compound of Benz[a]anthracene-7-acetic Acid, known for its carcinogenic properties.

Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.

Uniqueness: Benz[a]anthracene-7-acetic Acid is unique due to its specific acetic acid substitution, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .

Propriétés

IUPAC Name |

2-benzo[a]anthracen-7-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKUXZMLVIOBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513948 |

Source

|

| Record name | (Tetraphen-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20316-12-5 |

Source

|

| Record name | (Tetraphen-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)